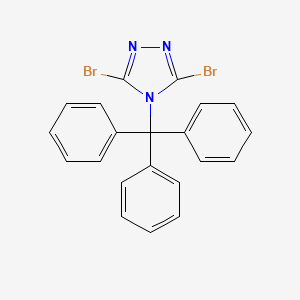

3,5-Dibromo-4-trityl-4H-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dibromo-4-trityl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Br2N3/c22-19-24-25-20(23)26(19)21(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMQQXDSBDUKBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NN=C4Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10855902 | |

| Record name | 3,5-Dibromo-4-(triphenylmethyl)-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1398511-24-4 | |

| Record name | 3,5-Dibromo-4-(triphenylmethyl)-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3,5-Dibromo-4-trityl-4H-1,2,4-triazole: Properties, Synthesis, and Strategic Applications

This document serves as an in-depth technical guide on 3,5-Dibromo-4-trityl-4H-1,2,4-triazole, a pivotal intermediate in modern synthetic chemistry. We will move beyond a simple recitation of facts to explore the causality behind its synthesis and the strategic advantages of its application, particularly in the fields of medicinal chemistry and materials science. The protocols and insights provided herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

The Strategic Value of N-Tritylation in 1,2,4-Triazole Chemistry

The 1,2,4-triazole ring is a "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents due to its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding.[1][2] Many antifungal drugs, for instance, are based on this heterocycle.[2][3] However, the acidic proton on the ring nitrogen (N-H) in unsubstituted triazoles complicates many standard synthetic transformations, such as metal-catalyzed cross-coupling reactions, by providing a reactive site for deprotonation or unwanted coordination.

The introduction of the trityl (triphenylmethyl) group at the N4 position is a deliberate and strategic choice to circumvent these issues. The bulky trityl group serves two primary functions:

-

Steric Protection: It effectively masks the N-H position, preventing unwanted side reactions and allowing for selective functionalization at other sites, namely the C3 and C5 positions.

-

Solubility Enhancement: The large, lipophilic nature of the trityl group significantly increases the solubility of the triazole intermediate in common organic solvents, which is a major practical advantage for reaction setup, monitoring, and purification.

Crucially, the trityl group can be removed under mild acidic conditions, a process that is orthogonal to many other protecting groups and reaction conditions. This allows for its removal late in a synthetic sequence, unmasking the N-H group for further derivatization if required.

Core Physicochemical & Spectroscopic Profile

A comprehensive understanding of the compound's physical and spectral properties is the foundation of its effective use.

Physicochemical Data

| Property | Data | Reference |

| IUPAC Name | 3,5-dibromo-4-(triphenylmethyl)-4H-1,2,4-triazole | N/A |

| CAS Number | 1398511-24-4 | [4] |

| Molecular Formula | C₂₁H₁₅Br₂N₃ | [4] |

| Molecular Weight | 485.18 g/mol | N/A |

| Appearance | White to off-white solid | Typical Observation |

| Melting Point | 224-226 °C | [5] |

| Solubility | High solubility in CH₂Cl₂, CHCl₃; Moderate in THF, EtOAc; Low in Hexanes, Water | General Knowledge |

Expected Spectroscopic Signatures

Full characterization is essential to confirm the structure and purity of the synthesized material.

-

¹H NMR: The spectrum is dominated by the signals from the trityl group's aromatic protons, typically appearing as a complex multiplet between δ 7.1-7.5 ppm. The most critical diagnostic feature is the complete absence of the broad N-H proton signal that is characteristic of the 3,5-dibromo-1H-1,2,4-triazole starting material.

-

¹³C NMR: The spectrum will show characteristic signals for the triazole ring carbons (C3 and C5) and the aromatic carbons of the trityl group. The quaternary carbon of the trityl group and the ipso-carbons will also be visible.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a dibrominated compound, with prominent peaks corresponding to the [M]+, [M+2]+, and [M+4]+ ions due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. A high-resolution mass spectrometry (HRMS) analysis should confirm the molecular formula to within ±5 ppm.

A Validated Synthesis Protocol

The following protocol describes the N-alkylation of 3,5-dibromo-1H-1,2,4-triazole. The rationale behind each step is explained to ensure a robust and reproducible outcome.

Materials & Reagents

-

3,5-Dibromo-1H-1,2,4-triazole

-

Trityl chloride

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica Gel for column chromatography

-

Eluent: Hexanes/Ethyl Acetate (EtOAc) gradient

Step-by-Step Methodology

-

Inert Atmosphere Setup: To a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar, add 3,5-dibromo-1H-1,2,4-triazole (1.0 eq). Seal the flask and purge with an inert gas (Nitrogen or Argon). Causality: This prevents atmospheric moisture from quenching the base and reacting with trityl chloride.

-

Dissolution and Basification: Add anhydrous DCM (approx. 0.1 M concentration) to dissolve the starting material. Add DIPEA (1.2 eq) to the stirred solution. Causality: DIPEA acts as a non-nucleophilic organic base to neutralize the HCl that is generated in situ during the reaction, driving the equilibrium towards product formation.

-

Substrate Addition: In a separate flask, dissolve trityl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at room temperature over 10-15 minutes. Causality: Slow addition helps to control any potential exotherm and ensures efficient mixing.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with 30% EtOAc/Hexanes. The product will have a higher Rf than the starting material. Causality: Monitoring ensures the reaction is driven to completion, maximizing yield and simplifying purification.

-

Aqueous Workup: Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer once more with DCM. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and then brine. Causality: The NaHCO₃ wash removes any residual HCl or acidic impurities. The brine wash removes bulk water before the drying step. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% EtOAc in Hexanes. Combine the pure fractions and remove the solvent in vacuo to yield the product as a white solid.

Synthesis Workflow Diagram

Caption: A validated workflow for the synthesis of this compound.

Reactivity and Strategic Applications in Synthesis

The true value of this compound lies in its utility as a versatile building block. The two bromine atoms serve as handles for introducing molecular diversity through a variety of powerful C-C and C-N bond-forming reactions.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bonds are highly amenable to transformations like Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), and Buchwald-Hartwig amination (using amines). This allows for the modular and predictable construction of 3,5-disubstituted triazoles, which are prevalent motifs in pharmaceuticals.[6]

-

Sequential Functionalization: It is often possible to perform sequential couplings by carefully controlling reaction conditions or by leveraging subtle differences in the reactivity of the C3 and C5 positions, enabling the synthesis of unsymmetrically substituted triazoles.

-

Deprotection: Following functionalization, the trityl group is cleanly cleaved with a mild acid like trifluoroacetic acid (TFA) in DCM, often at room temperature, to reveal the 3,5-disubstituted-1H-1,2,4-triazole core.

Diagram of Synthetic Potential

Caption: Strategic pathways for functionalizing the 3,5-dibromo-1,2,4-triazole scaffold.

Conclusion

This compound is more than a mere chemical; it is a strategic platform for the efficient and controlled synthesis of complex molecular architectures. Its robust preparation, coupled with the predictable reactivity of its C-Br bonds and the lability of the trityl protecting group, makes it an invaluable asset for research programs in drug discovery and materials science. By understanding the underlying principles of its synthesis and application, researchers can fully leverage its potential to accelerate the development of novel, functional molecules.

References

-

3,5-Dibromo-4H-1,2,4-triazole - PubChem . National Center for Biotechnology Information. [Link]

-

3,5-Dibromo-4-propyl-4H-1,2,4-triazole - PubChem . National Center for Biotechnology Information. [Link]

-

Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid . ResearchGate. [Link]

-

1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review) . ResearchGate. [Link]

-

Synthesis and mechanism of 3,5-disubstituted-1,2,4-triazole . ResearchGate. [Link]

-

Electrochemical cycloaddition of hydrazones with cyanamide for the synthesis of substituted 5-amine- 1,2,4-triazoles . The Royal Society of Chemistry. [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications . Frontiers in Molecular Biosciences. [Link]

-

Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties . MDPI. [Link]

-

Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products . MDPI. [Link]

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols . ResearchGate. [Link]

-

Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents . ResearchGate. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles . National Center for Biotechnology Information. [Link]

-

Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review . SciSpace. [Link]

Sources

- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1398511-24-4 [amp.chemicalbook.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

3,5-Dibromo-4-trityl-4H-1,2,4-triazole synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 3,5-Dibromo-4-trityl-4H-1,2,4-triazole

For Distribution To: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: A Comprehensive Protocol and Analysis of a Key Synthetic Intermediate

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone of modern drug design.[3] This guide provides a detailed examination of this compound, a critical intermediate for the synthesis of complex, polysubstituted triazole derivatives. The strategic introduction of a trityl protecting group at the N4 position offers steric shielding and enhances solubility in organic solvents, while the bromine atoms at the C3 and C5 positions serve as versatile synthetic handles for subsequent cross-coupling reactions. This document details the robust synthesis, purification, and comprehensive characterization of the title compound, providing field-proven insights into the causality behind key experimental choices.

Strategic Overview: The Synthetic Rationale

The synthesis of this compound is a two-step process designed for efficiency and scalability. The overarching strategy involves the initial preparation of the dibrominated triazole core, followed by the protection of the N-H proton with a bulky trityl group. This approach is advantageous as it installs the key functional handles (bromine atoms) prior to protection, preventing potential side reactions that could occur on a more complex, substituted triazole.

The workflow is designed to be a self-validating system, where successful isolation and characterization at each stage confirm the efficacy of the preceding step.

Figure 1: Overall workflow for the synthesis and validation of the target compound.

Experimental Protocols: A Step-by-Step Guide

Step 1: Synthesis of 3,5-Dibromo-4H-1,2,4-triazole

The initial step involves the electrophilic bromination of the 1,2,4-triazole ring. This reaction proceeds readily due to the electron-rich nature of the heterocyclic system.

Causality: The use of a brominating agent like N-bromosuccinimide (NBS) or aqueous bromine allows for the direct and high-yielding substitution at the C3 and C5 positions.[4] The reaction is typically performed in an aqueous or acidic medium to facilitate the generation of the electrophilic bromine species.

| Reagent | CAS No. | Mol. Wt. | Purpose |

| 1H-1,2,4-Triazole | 288-88-0 | 69.07 | Starting Material |

| Bromine (Br₂) | 7726-95-6 | 159.81 | Brominating Agent |

| Sodium Hydroxide | 1310-73-2 | 40.00 | Base/Neutralizer |

| Water (H₂O) | 7732-18-5 | 18.02 | Solvent |

Protocol:

-

In a well-ventilated fume hood, dissolve 1H-1,2,4-triazole (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq) with vigorous stirring. The formation of the sodium salt increases its reactivity.

-

Cool the reaction mixture to 0-5 °C using an ice bath. This is critical to control the exothermicity of the subsequent bromination.

-

Slowly add bromine (2.2 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Acidify the reaction mixture carefully with concentrated HCl to a pH of ~1. The product will precipitate out of the solution.

-

Collect the white solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

-

The resulting 3,5-Dibromo-4H-1,2,4-triazole is typically used in the next step without further purification.[5]

Step 2: Synthesis of this compound

This step involves the protection of the N4-H with a trityl group. The trityl group is chosen for its steric bulk, which can direct future reactions, and its lipophilicity, which significantly aids in purification by standard chromatographic techniques.[6][7]

Figure 2: N-Tritylation of 3,5-Dibromo-4H-1,2,4-triazole.

Causality: The reaction is an SN2-type displacement where the deprotonated triazole acts as a nucleophile. A non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is essential to neutralize the HCl generated during the reaction without competing with the triazole nucleophile. Dimethylformamide (DMF) or Dichloromethane (DCM) are excellent solvent choices due to their ability to dissolve all reactants.

| Reagent | CAS No. | Mol. Wt. | Purpose |

| 3,5-Dibromo-4H-1,2,4-triazole | 7411-23-6 | 226.86 | Starting Material |

| Trityl Chloride (TrCl) | 76-83-5 | 278.78 | Tritylating Agent |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | Base (HCl Scavenger) |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Aprotic Polar Solvent |

Protocol:

-

To a solution of 3,5-Dibromo-4H-1,2,4-triazole (1.0 eq) in anhydrous DMF, add triethylamine (1.2 eq). Stir the mixture for 10 minutes at room temperature under an inert atmosphere (N₂ or Ar).

-

Add trityl chloride (1.1 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

-

Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexane), observing the consumption of the polar starting material and the formation of a less polar product spot.

-

Upon completion, pour the reaction mixture into ice-cold water. A precipitate will form.

-

Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid with copious amounts of water, followed by a cold, non-polar solvent like hexane to remove any unreacted trityl chloride or trityl alcohol.

-

Dry the crude product under vacuum.

Purification

Purification is achieved via flash column chromatography on silica gel.

Causality: The significant difference in polarity between the non-polar tritylated product and any remaining polar starting material or byproducts allows for excellent separation. A gradient elution, starting with a non-polar solvent system (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate, is highly effective. The lipophilic nature of the trityl group ensures strong retention on reversed-phase columns, but silica gel is more cost-effective for larger scales.[8][9]

Protocol:

-

Prepare a silica gel column using a slurry packing method with hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried silica onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 0% and increasing to 15% ethyl acetate).

-

Collect fractions and monitor by TLC.

-

Combine the pure fractions, and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

Comprehensive Characterization

Thorough characterization is essential to confirm the structure and purity of the final compound. The following data are representative of a successfully synthesized batch.

| Technique | Expected Observation |

| Formula | C₂₁H₁₅Br₂N₃[10] |

| Molecular Weight | 469.18 g/mol |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.15-7.40 (m, 15H, Ar-H of Trityl) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 142.5 (C-Br), 141.0 (Ar-C), 130.0 (Ar-CH), 128.5 (Ar-CH), 128.2 (Ar-CH), 84.0 (Quaternary C of Trityl) |

| Mass Spec (ESI+) | m/z for [M+H]⁺: 468.97, 470.97, 472.97 (Isotopic pattern for 2 Br atoms) |

| IR (ATR) | Absence of N-H stretch (~3200 cm⁻¹). Presence of aromatic C-H stretches (~3100-3000 cm⁻¹) and C=N stretch (~1595 cm⁻¹). |

Analysis and Interpretation

-

NMR Spectroscopy: The most definitive evidence of successful tritylation is the disappearance of the acidic N-H proton signal (which would appear far downfield in the starting material) and the appearance of a complex multiplet integrating to 15 protons in the aromatic region (7.15-7.40 ppm), characteristic of the phenyl rings of the trityl group.[11][12] The ¹³C NMR spectrum will show the two equivalent C-Br carbons of the triazole ring and the characteristic signals of the trityl group, including the quaternary carbon attached to the nitrogen.

-

Mass Spectrometry: The mass spectrum provides unequivocal proof of the compound's identity. The key diagnostic feature is the isotopic cluster for the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a compound with two bromine atoms will exhibit a characteristic 1:2:1 intensity ratio for the M, M+2, and M+4 peaks.[13] A common fragmentation pathway involves the loss of the stable trityl cation (m/z = 243).[14]

-

IR Spectroscopy: The primary utility of IR is to confirm the absence of the N-H bond from the starting material, which presents as a broad peak in the 3100-3300 cm⁻¹ region.

Applications in Drug Discovery and Development

This compound is not an end product but a high-value intermediate. Its utility lies in its capacity for programmed, regioselective functionalization.[2]

-

Scaffold for Cross-Coupling: The two bromine atoms are ideal handles for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the precise and differential installation of various aryl, alkyl, or amino groups at the C3 and C5 positions.

-

Protecting Group Strategy: The trityl group is stable to many reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM), regenerating the N-H functionality.[15] This allows for further derivatization at the N4 position if desired.

-

Building Block for Bioactive Molecules: Many potent therapeutic agents, including anticancer and antifungal drugs, feature a polysubstituted 1,2,4-triazole core.[1][16] This intermediate provides a direct and efficient entry point to novel chemical space for screening and lead optimization programs.

Safety and Handling

Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All operations should be conducted in a well-ventilated chemical fume hood. 3,5-Dibromo-4H-1,2,4-triazole is classified as harmful if swallowed and causes skin and eye irritation.[5] Handle all reagents and products with care.

References

-

Hobbs, F. W., & Yarem, J. A. (1993). Denaturing HPLC purification of tritylated oligonucleotides using tetraethylammonium hydroxide. Biotechniques, 14(4), 584-591. [Link]

-

Phenomenex. (n.d.). Avoiding Depurination During Trityl-on Purification. Application Note: TN-0008. [Link]

-

DiVA portal. (2018). Optimizing purification of oligonucleotides with reversed phase trityl-on solid phase extraction. [Link]

-

Yang, M., et al. (2023). Electrochemical cycloaddition of hydrazones with cyanamide for the synthesis of substituted 5-amine-1,2,4-triazoles. The Royal Society of Chemistry. [Link]

- Google Patents. (2015).

-

PubChem. (n.d.). 3,5-Dibromo-4H-1,2,4-triazole. [Link]

-

ResearchGate. (n.d.). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. [Link]

-

PubChem. (n.d.). 3,5-Dibromo-4-propyl-4H-1,2,4-triazole. [Link]

-

PubChemLite. (n.d.). 3,5-dibromo-4h-1,2,4-triazole. [Link]

-

Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry, 44B, 2107-2113. [Link]

-

National Institutes of Health. (n.d.). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. [Link]

-

ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. [Link]

-

ResearchGate. (n.d.). Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. [Link]

-

MDPI. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. [Link]

-

ResearchGate. (n.d.). Experimental 1 H NMR spectrum of.... [Link]

-

ResearchGate. (n.d.). Facile Deallylation Protocols for the Preparation of N -Unsubstituted Triazoles and Tetrazoles. [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

-

Hamzah, B. F., et al. (2025). Synthesis of 4-Azo-3,5-Substituted-1,2,4-Triazole Polymers and Study of their Applications. Advanced Journal of Chemistry, Section A, 8(1), 65-79. [Link]

-

Kumar, K., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 47, 116392. [Link]

-

Royal Society of Chemistry. (n.d.). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]

-

ResearchGate. (n.d.). Reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione with alcohols and amines. [Link]

-

MDPI. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. [Link]

-

National Center for Biotechnology Information. (2020). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. [Link]

-

Semantic Scholar. (2021). molbank. [Link]

-

National Institutes of Health. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. [Link]

-

National Center for Biotechnology Information. (2022). Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3,5-Dibromo-4H-1,2,4-triazole | C2HBr2N3 | CID 81904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. phenomenex.com [phenomenex.com]

- 7. diva-portal.org [diva-portal.org]

- 8. Denaturing HPLC purification of tritylated oligonucleotides using tetraethylammonium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dupont.com [dupont.com]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

- 12. dspace.ncl.res.in [dspace.ncl.res.in]

- 13. PubChemLite - 3,5-dibromo-4h-1,2,4-triazole (C2HBr2N3) [pubchemlite.lcsb.uni.lu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

Spectroscopic Characterization of 3,5-Dibromo-4-trityl-4H-1,2,4-triazole: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 3,5-Dibromo-4-trityl-4H-1,2,4-triazole. Intended for researchers, scientists, and professionals in drug development, this document synthesizes predictive data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) based on established principles and spectral data from analogous structures. Methodologies for data acquisition and interpretation are detailed to ensure scientific integrity and reproducibility.

Introduction: The Structural Significance of this compound

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of bioactive compounds.[1] The introduction of bromine atoms at the 3 and 5 positions can significantly modulate the electronic properties and metabolic stability of the ring, while the bulky N-trityl (triphenylmethyl) group serves as a crucial protecting group in multi-step syntheses and can influence the molecule's steric interactions and solubility.[2]

Accurate structural elucidation through spectroscopic methods is paramount for confirming the identity and purity of such compounds. This guide delves into the expected NMR, IR, and MS spectral features of this compound, providing a predictive framework for its analytical characterization.

Molecular Structure and Spectroscopic Workflow

The structure of this compound (Molecular Formula: C₂₁H₁₅Br₂N₃) combines a dibrominated heterocyclic core with a bulky hydrophobic protecting group. The key to its characterization lies in identifying the distinct spectroscopic signatures of both the triazole ring and the trityl moiety.

Caption: Molecular structure of this compound.

A typical workflow for the comprehensive spectroscopic analysis of this compound is outlined below. This ensures that orthogonal data from multiple techniques are used for unambiguous structure confirmation.

Caption: A logical workflow for the complete spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be dominated by the signals from the trityl group's fifteen aromatic protons. The 3,5-dibromo-1,2,4-triazole core itself possesses no protons.

-

Aromatic Protons (Trityl Group): The fifteen protons on the three phenyl rings are expected to resonate in the aromatic region, typically around δ 7.2-7.5 ppm .[3] Due to the relatively free rotation of the phenyl groups, these protons may appear as a complex, overlapping multiplet rather than distinct signals for ortho, meta, and para positions. The exact chemical shift and multiplicity can be influenced by the choice of solvent.[4]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. Due to the low natural abundance of ¹³C, quaternary carbons often exhibit weaker signals.[5]

-

Triazole Carbons (C3 & C5): The two carbons of the triazole ring, being attached to two nitrogen atoms and a bromine atom, are expected to be significantly deshielded. Based on data from similar brominated triazole derivatives, their signals are predicted to appear in the range of δ 150-160 ppm .[6]

-

Quaternary Trityl Carbon (Cq): The central sp³-hybridized carbon of the trityl group, bonded to the triazole nitrogen and three phenyl rings, is a key identifier. Its chemical shift is anticipated in the δ 70-90 ppm range. This is significantly upfield from the chemical shift of a trityl cation's central carbon (which can exceed 190 ppm), confirming the covalent N-C bond.[3]

-

Aromatic Carbons (Trityl Group): The carbons of the three phenyl rings will produce signals in the typical aromatic region of δ 125-150 ppm .[7] Due to symmetry, one would expect to see four distinct signals: one for the ipso-carbon (attached to the quaternary carbon), and three others for the ortho, meta, and para carbons. The ipso-carbon signal is often weaker.

Table 1: Predicted NMR Data Summary

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity / Notes |

| ¹H | Trityl Aromatic (15H) | 7.2 - 7.5 | Multiplet |

| ¹³C | Triazole (C3, C5) | 150 - 160 | Two signals expected. |

| Trityl (Aromatic) | 125 - 150 | Typically 4 signals of varying intensity. | |

| Trityl (Quaternary) | 70 - 90 | Weak signal expected. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled spectrum. Due to the low sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary, particularly to observe the quaternary carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum will show characteristic bands for both the triazole ring and the trityl group's aromatic system.

-

Aromatic C-H Stretching: A sharp band or series of bands is expected just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region, corresponding to the C-H bonds of the trityl group's phenyl rings.[8]

-

Aromatic C=C Stretching: Multiple sharp bands of variable intensity are predicted in the 1450-1600 cm⁻¹ region, which are characteristic of the carbon-carbon double bond stretching within the phenyl rings.

-

Triazole Ring Vibrations: The 1,2,4-triazole ring exhibits several characteristic stretching and bending vibrations. Based on the spectrum of 3,5-dibromo-1,2,4-triazole, key ring vibrations are expected around 1275, 1252, and 1130 cm⁻¹ .

-

C-Br Stretching: The carbon-bromine stretching vibrations typically occur in the fingerprint region at lower wavenumbers, often below 700 cm⁻¹, and may be difficult to assign definitively.

Table 2: Predicted IR Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3100 | C-H Stretch | Aromatic (Trityl) |

| 1450 - 1600 | C=C Stretch | Aromatic (Trityl) & Triazole Ring |

| ~1275, ~1252, ~1130 | Ring Vibrations | 1,2,4-Triazole |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired using a solid sample. The Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid compound is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disc.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. An average of 16 or 32 scans is usually sufficient to obtain a high-quality spectrum. A background spectrum of the empty ATR crystal or a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and formula.

Predicted Molecular Ion and Isotopic Pattern

The molecular formula is C₂₁H₁₅Br₂N₃. The presence of two bromine atoms creates a highly characteristic isotopic pattern for the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of approximately 2 Da.

-

Exact Mass: The monoisotopic mass of the molecular ion [M]⁺ is calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ⁷⁹Br): 468.9688 Da .

-

Isotopic Pattern: The molecular ion will appear as a cluster of three peaks:

-

M: (containing two ⁷⁹Br atoms) at m/z ~469.

-

M+2: (containing one ⁷⁹Br and one ⁸¹Br) at m/z ~471. This will be the most intense peak in the cluster.

-

M+4: (containing two ⁸¹Br atoms) at m/z ~473. The relative intensities of these peaks will be approximately 1:2:1 . Observing this pattern is strong evidence for the presence of two bromine atoms.

-

Predicted Fragmentation Pattern

Electron Impact (EI) or Electrospray Ionization (ESI) with fragmentation (MS/MS) will likely induce cleavage of the N-C bond between the triazole and the trityl group.

-

Trityl Cation: The most prominent fragment is expected to be the highly stable trityl cation ([C₁₉H₁₅]⁺) , which would give a strong signal at m/z 243 . The high stability and desorption efficiency of the trityl cation make it a common and easily detectable fragment.

-

Dibromo-triazole Fragment: The other likely fragment would be the dibromo-triazolyl radical or anion, depending on the ionization mode.

Table 3: Predicted Mass Spectrometry Data

| m/z (Da) | Identity | Notes |

| ~469, 471, 473 | [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion cluster. Relative intensity ~1:2:1. Monoisotopic mass: 468.9688. |

| 243 | [C(C₆H₅)₃]⁺ | Trityl cation; expected to be a major or base peak. |

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent such as acetonitrile or methanol.

-

Instrument: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument is recommended to confirm the exact mass and, therefore, the elemental composition.

-

Ionization: Electrospray Ionization (ESI) is a common soft ionization technique suitable for this molecule.

-

Acquisition: Acquire the full scan mass spectrum in positive ion mode to observe the molecular ion [M+H]⁺ and the trityl cation fragment. The high resolution will allow for the differentiation of the isotopic peaks.

Conclusion

The structural confirmation of this compound relies on a synergistic interpretation of NMR, IR, and MS data. The key spectroscopic identifiers are:

-

¹H NMR: A complex multiplet around δ 7.2-7.5 ppm integrating to 15 protons.

-

¹³C NMR: The presence of the quaternary trityl carbon signal (δ 70-90 ppm) and the two deshielded triazole carbon signals (δ 150-160 ppm).

-

IR: Characteristic aromatic C-H and C=C stretching bands combined with triazole ring vibrations.

-

MS: A molecular ion cluster around m/z 469/471/473 with a ~1:2:1 intensity ratio and a prominent base peak at m/z 243 corresponding to the trityl cation.

This guide provides a robust predictive framework for the analysis of this compound, enabling researchers to confidently verify its synthesis and purity.

References

-

Valkonen, J., Pitkänen, I., & Pajunen, A. (1985). Molecular and Crystal Structure and IR Spectrum of 3,5-Dibromo-1,2,4-triazole. Acta Chemica Scandinavica, A 39, 710-716. [Link]

-

Brainly. (2023). Examine the IR spectra of trityl alcohol and trityl tetrafluoroborate. [Link]

-

Shchepinov, M.S. (2000). Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. Glen Report, 13.13. [Link]

-

ResearchGate. (n.d.). Changes of 1 H NMR spectra of 2.7 × 10 −3 mol dm −3 trityl benzoate... [Link]

-

Chegg. (2022). Solved 5. IR analysis: a. Label the IR spectrum of trityl... [Link]

-

Signal Information. (n.d.). 13 Carbon NMR. [Link]

-

University of Missouri. (n.d.). Calculating Exact Masses. Mass Spectrometry Facility. [Link]

-

Scientific Instrument Services. (n.d.). Exact Mass Calculator, Single Isotope Version. [Link]

-

Ahangar, N., Javid, S., & Nia, F. P. (2019). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 9(45), 26346-26366. [Link]

-

EPFL. (n.d.). Molecular mass calculator. [Link]

-

University of Wisconsin-Platteville. (n.d.). 13C-NMR. [Link]

-

Glen Research. (2000). Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. Glen Report. [Link]

-

Bavane, R. G., Khairnar, Y. N., & Jethave, G. N. (2023). Spectroscopic studies of some N-heterocyclic compounds. Journal of Technology, 11(8), 126-133. [Link]

-

Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

-

Defoin, A., Pardo, C., & Mignani, G. (1995). Photochemistry of N-heterocycles. Part 1. Synthesis and photochemistry of some 2(4),5-dihydro-1,2,4-triazines. Journal of the Chemical Society, Perkin Transactions 1, (10), 1213-1220. [Link]

-

Kucukguzel, I., Kucukguzel, S. G., Rollas, S., & Kiraz, M. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Turkish Journal of Chemistry, 32(1), 85-96. [Link]

-

Barbuceanu, S. F., et al. (2010). Synthesis and antibacterial activity of some new 3-mercapto-1,2,4-triazole and 1,3,4-thiadiazole derivatives. European Journal of Medicinal Chemistry, 45(8), 3290-3296. [Link]

-

Kumar, A., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 35-42. [Link]

-

Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

-

University of Cambridge. (n.d.). Chemical shifts. [Link]

-

Michigan State University. (n.d.). Proton NMR Table. [Link]

Sources

- 1. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. 13Carbon NMR [chem.ch.huji.ac.il]

- 4. Efficient Calculation of Exact Mass Isotopic Distributions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

- 7. Exact Mass Calculator, Isotope Abundance Calculator, Single Isotope Version [sisweb.com]

- 8. glenresearch.com [glenresearch.com]

An In-Depth Technical Guide to 3,5-dibromo-4-trityl-4H-1,2,4-triazole: Properties and Synthetic Applications in Drug Discovery

This technical guide provides a comprehensive overview of the chemical properties and strategic applications of 3,5-dibromo-4-trityl-4H-1,2,4-triazole (CAS Number: 1398511-24-4), a key synthetic intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of heterocyclic compounds with pharmacological potential.

Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. Its unique electronic and structural features, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive moiety for the design of new drug candidates. The compound this compound serves as a versatile building block, offering multiple points for chemical modification to generate diverse libraries of potentially bioactive molecules.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These computed properties provide a baseline for its handling and characterization in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 1398511-24-4 | N/A |

| Chemical Name | This compound | [1] |

| Molecular Formula | C₂₁H₁₅Br₂N₃ | [1] |

| Molecular Weight | 469.18 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran (predicted) | N/A |

Core Utility: A Versatile Synthetic Intermediate

The primary utility of this compound lies in its role as a strategically protected and functionalized building block for organic synthesis. The key structural features that contribute to its versatility are the trityl protecting group and the two bromine substituents.

The Role of the Trityl Protecting Group

The triphenylmethyl (trityl) group at the N4 position of the triazole ring is a bulky protecting group. Its primary function is to prevent unwanted side reactions at this nitrogen during the functionalization of the C3 and C5 positions. The trityl group is known for its stability under neutral and basic conditions, while being readily cleavable under acidic conditions, allowing for selective deprotection at a later synthetic stage.

Reactivity of the 3,5-Dibromo Substituents

The bromine atoms at the C3 and C5 positions of the triazole ring are excellent leaving groups for various metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, such as aryl, heteroaryl, alkyl, and amino groups. This flexibility is crucial for structure-activity relationship (SAR) studies in drug discovery, enabling the fine-tuning of the pharmacological properties of the final compounds.

Synthetic Applications in the Development of Anticancer Agents

A plausible and highly relevant application of this compound is in the synthesis of di-arylated 1,2,4-triazole derivatives as potential anticancer agents. Research has shown that such compounds can exhibit potent cytotoxic activity against various cancer cell lines. The following sections outline a detailed, albeit exemplary, synthetic workflow.

Experimental Workflow: Synthesis of Di-arylated 1,2,4-Triazole Derivatives

The following diagram illustrates a potential synthetic route from this compound to a di-arylated 1,2,4-triazole, followed by deprotection to yield the final active compound.

Caption: Synthetic workflow for di-arylated 1,2,4-triazoles.

Detailed Experimental Protocols

Rationale: The Suzuki coupling reaction is a robust and widely used method for forming carbon-carbon bonds. By performing the reaction sequentially, it is possible to introduce two different aryl groups at the C3 and C5 positions, allowing for the synthesis of unsymmetrical di-arylated triazoles.

Protocol:

-

To a solution of this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane/water (2:1), add the first arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (3.0 eq).

-

Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product (3-aryl-5-bromo-4-trityl-4H-1,2,4-triazole) by column chromatography on silica gel.

-

Repeat the Suzuki coupling procedure with the purified mono-arylated intermediate and the second arylboronic acid to obtain the 3,5-diaryl-4-trityl-4H-1,2,4-triazole.

Rationale: The final step is the removal of the trityl protecting group to unmask the N4 position of the triazole ring, which can be crucial for biological activity.

Protocol:

-

Dissolve the 3,5-diaryl-4-trityl-4H-1,2,4-triazole in a suitable solvent such as dichloromethane (DCM).

-

Add a solution of trifluoroacetic acid (TFA) in DCM dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, neutralize the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the product with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the final 3,5-diaryl-4H-1,2,4-triazole by column chromatography or recrystallization.

Potential Mechanism of Action of Di-arylated 1,2,4-Triazole Derivatives

While the specific mechanism of action would need to be determined experimentally for each synthesized compound, the 1,2,4-triazole scaffold is a known pharmacophore in several anticancer drugs. A potential mechanism of action for di-arylated 1,2,4-triazoles is the inhibition of enzymes involved in cancer cell proliferation and survival.

Sources

A Guide to the Strategic Application of the Trityl Group in 1,2,4-Triazole Chemistry

Abstract

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2][3][4] The synthesis of specifically substituted 1,2,4-triazole derivatives, however, presents a significant regioselectivity challenge due to the presence of multiple reactive nitrogen atoms. This in-depth technical guide details the pivotal role of the triphenylmethyl (trityl, Tr) protecting group in overcoming this challenge. We will explore the underlying principles of trityl group protection, its application in directing the regioselective functionalization of the 1,2,4-triazole ring, and provide field-proven protocols for its introduction and cleavage. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic strategy.

The Regioselectivity Challenge in 1,2,4-Triazole Chemistry

The 1,2,4-triazole ring possesses three nitrogen atoms, but in its unsubstituted form, it exists as a mixture of two tautomers: 1H-1,2,4-triazole and 4H-1,2,4-triazole.[1] This presents a fundamental challenge in synthetic chemistry: direct alkylation or acylation often results in a mixture of N1- and N4-substituted isomers, complicating purification and reducing the yield of the desired product.[5] While some reaction conditions may show a slight preference, achieving high regioselectivity for a specific isomer, which is often crucial for biological activity, requires a deliberate and strategic approach. This is where the application of a directing or protecting group becomes essential.

The Trityl Group: A Tool for Steric Control

The trityl (Tr) group is a cornerstone protecting group in organic synthesis, valued for a unique combination of properties that make it exceptionally well-suited for heterocyclic chemistry.[6]

-

Exceptional Steric Bulk : Comprising three phenyl rings attached to a central carbon, the trityl group is exceedingly large.[6][7] This steric hindrance is not a drawback but its primary feature, allowing it to selectively protect the most sterically accessible nucleophilic sites.[6][8] In the context of 1,2,4-triazole, this bulk directs the protection to a specific nitrogen, thereby blocking it from further reaction.

-

Acid Lability : The trityl group is readily cleaved under mild acidic conditions.[9][10] This is due to the remarkable stability of the triphenylmethyl cation that forms upon cleavage.[7] This lability allows for its removal late in a synthetic sequence without disturbing many other protecting groups or sensitive functionalities.

-

Orthogonality : Trityl ethers and amines are stable under a wide array of conditions, including basic, hydrogenolytic, and oxidative conditions.[8] This stability provides crucial orthogonality, enabling chemists to perform a variety of transformations on other parts of the molecule while the trityl-protected nitrogen remains inert.

The protection reaction typically proceeds through an SN1-type mechanism, where trityl chloride forms the stable trityl cation, which is then attacked by the most nucleophilic and sterically accessible nitrogen of the triazole ring.[6][7]

Directing Regioselective Alkylation of 1,2,4-Triazoles

The primary role of the trityl group in 1,2,4-triazole chemistry is to serve as a temporary, bulky substituent that directs subsequent functionalization to a specific, different nitrogen atom. By protecting one position (e.g., N1), the trityl group forces subsequent electrophiles to react with the remaining available nitrogen (e.g., N4), thus ensuring a single, predictable product isomer. This strategy transforms a non-selective reaction into a highly regioselective process.

The general workflow for this strategy is visualized below.

Caption: Strategic workflow for regioselective N4-alkylation of 1,2,4-triazole.

Experimental Protocols

The following protocols are provided as a foundation. Researchers should optimize conditions based on their specific substrate and scale.

Protocol 1: Regioselective Tritylation of 1,2,4-Triazole

This protocol describes the protection of a nitrogen atom on the 1,2,4-triazole ring using trityl chloride. Pyridine often serves as both the base and solvent.[7]

Materials:

-

1,2,4-Triazole

-

Trityl chloride (TrCl)

-

Anhydrous pyridine

-

Methanol (for quenching)

-

Dichloromethane (DCM) or Ethyl Acetate (for extraction)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1,2,4-triazole (1.0 eq) in anhydrous pyridine (approx. 0.5 M), add trityl chloride (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature overnight, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

Partition the residue between DCM (or ethyl acetate) and water.

-

Wash the organic layer successively with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-trityl-1,2,4-triazole.

Protocol 2: Acid-Catalyzed Deprotection of N-Trityl-1,2,4-Triazole

This protocol details the cleavage of the trityl group using mild acidic conditions, a hallmark of this protecting group.[9] Formic acid is particularly effective for rapid and clean deprotection.[7]

Materials:

-

N-trityl-1,2,4-triazole derivative

-

Formic acid (97% or higher)

-

Dioxane (optional, for azeotropic removal)

-

Ethanol (EtOH)

-

Diethyl ether (Et₂O)

-

Deionized water

Procedure:

-

Treat the N-trityl-1,2,4-triazole derivative (1.0 eq) with cold (0 °C) formic acid.

-

Stir the mixture for 3-10 minutes. Monitor the reaction closely by TLC/LC-MS. The reaction is often very fast.

-

Once the reaction is complete, evaporate the formic acid using an oil pump at room temperature.

-

To remove residual acid, add dioxane to the residue and evaporate in vacuo. Repeat this step if necessary.

-

Evaporate the resulting gum from EtOH and then Et₂O to yield a solid or semi-solid.

-

Extract the residue with warm water. The deprotected triazole product will dissolve, while the insoluble triphenylcarbinol byproduct will precipitate.

-

Filter off the triphenylcarbinol solid.

-

Evaporate the aqueous filtrate in vacuo to yield the purified, deprotected 1,2,4-triazole derivative.

Deprotection Strategies: A Comparative Overview

The choice of deprotection reagent is critical and depends on the stability of other functional groups in the molecule. While strong acids are effective, several milder alternatives have been developed for sensitive substrates.

Caption: Comparison of common deprotection pathways for the N-trityl group.

| Reagent/Method | Typical Conditions | Advantages | Disadvantages & Considerations |

| Trifluoroacetic Acid (TFA) | 1-5% TFA in DCM, RT, 5-30 min | Fast, effective, volatile reagents are easy to remove.[10] | Harsh conditions, can cleave other acid-labile groups (e.g., Boc, t-butyl ethers). |

| Formic/Acetic Acid | 80-97% aqueous acid, RT, <1h | Milder than TFA, can be selective over TBS ethers.[7] | Requires careful removal of non-volatile acid. |

| Lewis Acids (e.g., InBr₃) | Catalytic InBr₃ in aq. MeCN, RT | Highly chemoselective, compatible with many other protecting groups.[11] | Requires specific metal catalyst. |

| Photocatalysis | Visible light, photoredox catalyst | pH-neutral conditions, orthogonal to all acid-labile groups.[12] | Requires specialized photocatalytic setup. |

Conclusion and Future Perspective

The trityl group is an indispensable tool in the synthesis of complex, regiochemically defined 1,2,4-triazole derivatives. Its steric bulk provides a reliable method for directing reactions to specific nitrogen atoms, while its tunable acid lability allows for its strategic removal. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the judicious use of protecting groups like trityl will remain a cornerstone of efficient and successful synthetic campaigns. The development of even milder and more orthogonal deprotection methods, such as the emerging photocatalytic strategies, will further expand the utility of this versatile protecting group.[12]

References

- Benchchem.

- Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection.

- Thieme Gruppe.

- Benchchem. A Technical Guide to Trityl Group Protection in Chemical Synthesis.

- Boraei et al. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal.

- Benchchem. The Strategic Application of the Trityl Protecting Group in Triazole Synthesis: An In-depth Technical Guide.

- ACG Publications. Synthesis and reactivity of novel trityl-type protecting groups.

- Common Organic Chemistry. Trityl Protection.

- Organic Chemistry Portal. Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols.

- Yadav, J. S., Reddy, B. V. S., & Reddy, K. B. A Facile and Chemoselective Cleavage of Trityl Ethers by Indium Tribromide.

- Fizer, M., et al. Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and conceptual DFT. Journal of Molecular Structure.

- Boraei, A. T. A., et al. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal.

- Springer. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.

- Frontiers Media S.A. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

- National Center for Biotechnology Information (NCBI). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

- ResearchGate.

- Benchchem.

-

Manjunatha, K., et al. Synthesis and antibacterial activity of N-substituted-[6][7][9]triazoles and 1,2,4-triazole[3,4-b]. Indian Journal of Pharmaceutical Sciences.

- ResearchGate. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

- ResearchGate. ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review.

- Journal of Sustainable Materials Processing and Management. Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave.

- ACS Publications. Trityl Group as an Crystal Engineering Tool for Construction of Inclusion Compounds and for Suppression of Amide NH···O C Hydrogen Bonds.

- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.

- National Center for Biotechnology Information (NCBI).

- ISRES Publishing. synthesis of 1,2,4 triazole compounds.

- National Center for Biotechnology Information (NCBI). Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction.

- National Center for Biotechnology Information (NCBI).

- MDPI. 1,2,4-Triazoles as Important Antibacterial Agents.

- Research Square. Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article.

- International Journal of Pharmaceutical Sciences Review and Research. A Comprehensive review on 1, 2,4 Triazole.

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 4. ijprajournal.com [ijprajournal.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols [organic-chemistry.org]

Stability of 4-trityl-1,2,4-triazole derivatives under different conditions

An In-Depth Technical Guide to the Stability of 4-Trityl-1,2,4-Triazole Derivatives

Executive Summary

The 4-trityl-1,2,4-triazole scaffold is a cornerstone in contemporary medicinal chemistry and materials science, primarily serving as a critical synthetic intermediate. The trityl (triphenylmethyl, Tr) group functions as a sterically bulky and electronically significant protecting group for the nitrogen atom of the 1,2,4-triazole ring. Understanding the stability of this linkage is paramount for optimizing reaction conditions, ensuring the purity of synthetic intermediates, and controlling the critical deprotection step in the synthesis of active pharmaceutical ingredients (APIs) and other target molecules. This guide provides a comprehensive technical overview of the stability of 4-trityl-1,2,4-triazole derivatives under various chemical and physical stress conditions, outlines robust analytical methodologies for stability assessment, and offers field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Dichotomy of Stability and Lability

The 1,2,4-triazole ring is an aromatic heterocycle known for its general stability, a feature conferred by its resonance-stabilized sextet of π-electrons.[1][2] This inherent stability makes the triazole core a favored pharmacophore in numerous antifungal drugs like fluconazole and itraconazole.[3][4] However, the functionalization of the N4 position with a trityl group introduces a specific, predictable vulnerability: the N-Trityl bond.

The trityl group is prized as a protecting group precisely because it can be cleaved under specific, typically acidic, conditions.[5] This process relies on the formation of the highly stable trityl cation. Therefore, the "stability" of a 4-trityl-1,2,4-triazole derivative is a nuanced concept. It is a balance between maintaining the integrity of the molecule during synthesis, purification, and storage, while allowing for efficient and clean removal of the trityl group when desired. This guide will explore this dichotomy, detailing the conditions that preserve the molecule and those that induce its primary degradation pathway: de-tritylation.

Core Degradation Pathway: Acid-Catalyzed Hydrolysis

The principal degradation route for 4-trityl-1,2,4-triazole derivatives is the acid-catalyzed cleavage of the bond between the triazole nitrogen and the trityl group's tertiary carbon.

Mechanism of Degradation

The reaction is initiated by the protonation of a nitrogen atom on the triazole ring. This enhances the leaving group ability of the triazole moiety, facilitating the departure of the exceptionally stable triphenylmethyl (trityl) cation. The resulting cation is then quenched by water or another nucleophile present in the medium. This mechanism underscores why these compounds are highly sensitive to acidic environments.[5]

Caption: Primary degradation pathway of 4-trityl-1,2,4-triazoles.

Stability Under Forced Degradation Conditions

Forced degradation, or stress testing, is essential to identify likely degradation products and establish the intrinsic stability of a molecule. This involves subjecting the compound to conditions more severe than it would typically encounter.[6]

Hydrolytic Stability (pH Dependence)

-

Acidic Conditions (pH 1-4): As predicted by the core degradation mechanism, 4-trityl-1,2,4-triazole derivatives exhibit significant instability in acidic media. The rate of degradation is directly proportional to the hydronium ion concentration. Complete cleavage of the trityl group can often be achieved within minutes to hours at room or slightly elevated temperatures using dilute mineral acids (e.g., 0.1 M HCl) or organic acids (e.g., trifluoroacetic acid).[5]

-

Neutral Conditions (pH 5-8): The 1,2,4-triazole ring itself is generally stable to hydrolysis at neutral pH.[7] Consequently, 4-trityl derivatives show good stability in neutral aqueous solutions at ambient temperatures, with hydrolysis half-lives often exceeding 30 days.[7]

-

Basic Conditions (pH 9-12): The N-Trityl bond is largely resistant to basic hydrolysis. The 1,2,4-triazole ring itself is also stable under typical basic conditions.[8] Therefore, these derivatives are considered stable in moderately basic environments. Harsh conditions, such as concentrated bases at high temperatures, may lead to other reactions, but simple cleavage of the triazole ring is not a primary concern.[8]

Oxidative Stability

The triazole ring is relatively electron-deficient and generally resistant to oxidation. However, the trityl group or other substituents on the molecule could be susceptible. Stress testing with common oxidizing agents like hydrogen peroxide (H₂O₂) is necessary to evaluate this. For many derivatives, significant degradation is not observed under mild oxidative stress (e.g., 3% H₂O₂ at room temperature), indicating good oxidative stability.

Thermal Stability

The thermal stability of 1,2,4-triazole derivatives can be influenced by their substituents.[9][10][11] For 4-trityl derivatives, the C-N bond is thermally robust in the solid state under typical storage conditions. Decomposition, when it occurs at high temperatures (often >200°C), may involve more complex fragmentation pathways beyond simple de-tritylation.[11] Polymorphism can also influence thermal behavior and stability.[12]

Photostability

Many aromatic and heterocyclic compounds are susceptible to photodegradation.[13] While the unsubstituted 1,2,4-triazole does not undergo significant direct photolysis in sunlight, derivatives can be light-sensitive.[7] Exposure to UV or simulated solar light can induce degradation, potentially through radical mechanisms or cleavage of the N-Trityl bond.[8] Photostability testing according to ICH Q1B guidelines is crucial for any derivative intended for pharmaceutical use.

Table 1: Representative Stability Profile of a Hypothetical 4-Trityl-1,2,4-Triazole Derivative

| Stress Condition | Reagent/Parameter | Time (hrs) | Temperature | % Degradation | Primary Degradant |

| Acid Hydrolysis | 0.1 M HCl | 2 | 60°C | >95% | De-tritylated Triazole |

| Base Hydrolysis | 0.1 M NaOH | 24 | 60°C | <2% | Not Applicable |

| Oxidative | 3% H₂O₂ | 24 | 25°C | <5% | Not Applicable |

| Thermal (Solid) | Dry Heat | 48 | 80°C | <1% | Not Applicable |

| Photolytic | ICH Option 2 | 24 | 25°C | ~15% | Complex Mixture |

Analytical Methodologies for Stability Assessment

A validated, stability-indicating analytical method is the cornerstone of any stability study. The method must be able to separate the intact parent compound from its degradation products and allow for accurate quantification of all components.

Recommended Technique: Reverse-Phase HPLC (RP-HPLC)

RP-HPLC with UV detection is the most common and reliable technique for this purpose.[14][15][16]

Table 2: Typical Starting Parameters for HPLC Method Development

| Parameter | Recommended Condition | Rationale / Causality |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar to nonpolar compounds like trityl derivatives. |

| Mobile Phase | Acetonitrile and Water/Buffer | Acetonitrile is a common, effective organic modifier. A buffer (e.g., phosphate or acetate, pH 3-7) can improve peak shape and reproducibility.[15] |

| Elution Mode | Gradient | A gradient (e.g., 30% to 90% Acetonitrile over 20 min) is often necessary to elute the nonpolar trityl-containing parent and the more polar de-tritylated degradant in the same run with good peak shape. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |

| Detection | UV Diode Array (DAD) | DAD allows for monitoring at multiple wavelengths (e.g., 220 nm, 254 nm) to ensure detection of all components and assess peak purity.[14] |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |

Protocol: Forced Degradation Study Workflow

This protocol provides a self-validating system for assessing the stability of a 4-trityl-1,2,4-triazole derivative.

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

-

Stock Solution Preparation: Accurately weigh and dissolve the 4-trityl-1,2,4-triazole derivative in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1.0 mg/mL).

-

Stress Sample Preparation:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.

-

Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL.

-

Control: Dilute the stock solution with the analysis solvent (e.g., 50:50 acetonitrile:water) to a final concentration of ~100 µg/mL.

-

-

Incubation: Place the prepared solutions in appropriate conditions (e.g., a 60°C water bath for thermal/hydrolytic stress; a photostability chamber for photolytic stress). Keep the control sample at room temperature, protected from light.

-

Time-Point Sampling: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.

-

HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.

-

Data Interpretation: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed. Assess the mass balance to ensure all major components are accounted for. The specificity of the method is confirmed if the degradation product peaks are well-resolved from the parent peak.

Practical Recommendations for Storage and Handling

Based on the intrinsic stability profile, the following recommendations are crucial for maintaining the integrity of 4-trityl-1,2,4-triazole derivatives:

-

Storage: Compounds should be stored in a cool, dry, and dark place.[8] For long-term storage, keep the material in a tightly sealed container under an inert atmosphere (e.g., argon) at refrigerated temperatures (+4°C).[8]

-

Handling: Avoid exposure to acidic conditions during workup, purification (e.g., silica gel chromatography, which can be acidic), or formulation unless deprotection is the intended outcome. Use neutral or slightly basic conditions where possible.

-

Solvent Choice: When preparing solutions for storage, use aprotic, neutral solvents. Avoid acidic solvents or those that may contain acidic impurities.

Conclusion

The stability of 4-trityl-1,2,4-triazole derivatives is fundamentally governed by the lability of the N-Trityl bond under acidic conditions. While generally stable to neutral, basic, oxidative, and moderate thermal stress, their pronounced sensitivity to acid is their most critical chemical characteristic. This property is both a vulnerability to be managed during synthesis and storage and a strategic advantage for planned deprotection. A thorough understanding of these stability profiles, underpinned by robust, validated analytical methods, is essential for any researcher working with this important class of chemical intermediates.

References

- Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique.RSC Publishing.

- Stability Indicating Methods for the Determination of some Anti-fungal Agents Using Densitometric and RP-HPLC Methods.

- Insights into triazole-based energetic material design from decomposition pathways of triazole deriv

- Development and validation of HPLC method for some azoles in pharmaceutical preparation.

- Stability-Indicating HPLC Method for Posaconazole Bulk Assay.PMC - NIH.

- Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability.Preprints.org.

- Photochemical decomposition of 1H-1,2,3-triazole derivatives.

- Thermal decomposition studies on energetic triazole derivatives.

- An Overview: Analytical Methods of Estimation of Azoles as Antifungal Agents.

- Technical Support Center: 1,2,4-Triazole Compound Stability and Degrad

- A Comprehensive review on 1, 2,4 Triazole.

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic

- Protocol for the Deprotection of the Trityl Group from 1,2,4-Triazoles: Applic

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.Frontiers in Chemistry.

- 1,2,4-Triazole - Wikipedia.Wikipedia.

- Robust Summaries & Test Plan: 1H-1,2,4-triazole.US EPA.

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 4. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Guide to the Synthetic Utility of 3,5-Dibromo-1,2,4-triazole: Understanding C-Br Bond Reactivity

Introduction: The 1,2,4-Triazole Core and Its Strategic Importance